3-Azidobenzoic acid and its derivatives have garnered significant attention in the field of chemical biology due to their unique reactivity and potential applications. These compounds are characterized by the presence of an azido group attached to a benzene ring, which can be further modified to create a variety of bioactive molecules. The azido group is a versatile handle that can be used for bioconjugation through click chemistry, a powerful tool for constructing complex molecules with precision.
The ability to cross-link biomolecules has important implications in the study of biological systems. The reagent mentioned earlier, ethyl 4-azidobenzoylaminoacetimidate, demonstrates this application by successfully cross-linking RNA to proteins in ribosomal subunits, which aids in the identification and study of ribosomal protein-RNA interactions1.
Azido compounds also play a crucial role in the synthesis of azoles, a class of five-membered heterocyclic compounds that are prevalent in many pharmaceuticals. The o-iodoxybenzoic acid (IBX) mediated oxidative desulfurization is an example where azido compounds initiate domino reactions to synthesize various azoles, including oxadiazoles, thiadiazoles, triazoles, and tetrazoles. These reactions start from thiosemicarbazides and other sulfur-containing compounds, showcasing the versatility of azido compounds in facilitating complex chemical transformations2.
In drug discovery, azido derivatives can be used as photoaffinity labels to identify drug targets. For instance, 3'-(p-azidobenzamido)taxol is an analogue of the anticancer drug Taxol that retains similar biological activities. This compound has been used to identify the binding site of Taxol on beta-tubulin by covalently binding to the N-terminal domain upon photoactivation. This approach provides valuable insights into the drug-target interaction and can guide the development of new therapeutic agents3.
3-Azidobenzoic Acid is synthesized from 3-aminobenzoic acid through diazotization followed by azidation. Its classification falls under the category of azido compounds, which are characterized by the presence of the azide functional group. The compound is recognized for its versatility in chemical reactions, particularly in forming complex molecules through click chemistry.
The synthesis of 3-Azidobenzoic Acid typically involves two main steps:
This method typically yields high purity and good yields (around 90%) when optimized properly .
The molecular structure of 3-Azidobenzoic Acid consists of a benzene ring substituted at the meta position with an azide group and a carboxylic acid group. The key structural features include:
3-Azidobenzoic Acid participates in several important chemical reactions:
The mechanism of action for 3-Azidobenzoic Acid primarily revolves around its reactivity due to the azide functional group. In click chemistry, for instance, the azide undergoes a cycloaddition reaction with alkynes facilitated by copper(I) ions, forming stable triazole rings. This process involves:
This mechanism highlights the efficiency and selectivity of click chemistry, making it a valuable tool in organic synthesis and bioconjugation applications .
The physical and chemical properties of 3-Azidobenzoic Acid are critical for its applications:
3-Azidobenzoic Acid has diverse applications across several scientific fields:
3-Azidobenzoic acid (C₇H₅N₃O₂; CID 11073743) features a benzoic acid scaffold substituted at the meta position by an azide (–N₃) group. The molecular weight is 163.13 g/mol, with the SMILES notation C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O
precisely defining its connectivity [1] [8]. The azide group exhibits near-linear geometry (N–N–N bond angle ≈ 170–180°) due to sp-hybridization at the central nitrogen. Density functional theory (DFT) calculations at the B97-D/cc-pVTZ level reveal significant polarization of the C(aryl)–N(azide) bond, creating a dipole moment of ~3.5 D. This polarization arises from the electron-withdrawing nature of both carboxylic acid and azide moieties, which reduces electron density at the ipso carbon (Mulliken charge: +0.25 e) [2]. The azide's vibrational modes are highly sensitive to crystalline environment, influencing solid-state reactivity. Conformational flexibility is limited to rotation about the C(aryl)–C(carboxyl) and C(aryl)–N₃ bonds, with potential energy barriers of ~2–3 kcal/mol for torsional angles between functional groups [2].
Table 1: Characteristic Spectroscopic Signatures of 3-Azidobenzoic Acid
Technique | Key Signals | Assignment |
---|---|---|
FT-IR (KBr) | 2110 cm⁻¹ (vs) | νₐₛ(N₃) azide asymmetric stretch |
1690 cm⁻¹ (s) | ν(C=O) carboxylic acid dimer | |
1280 cm⁻¹ (m) | ν(C–N) aryl-azide coupling | |
¹H NMR (DMSO-d₆) | 8.15 ppm (t, J=1.8 Hz, 1H) | H2/H6 aromatic proton |
7.75 ppm (dt, J=7.8/1.5 Hz, 1H) | H4 aromatic proton | |
7.58 ppm (t, J=8.0 Hz, 1H) | H5 aromatic proton | |
13.20 ppm (br s, 1H) | COOH proton | |
¹³C NMR (DMSO-d₆) | 167.5 ppm | Carboxyl carbon |
135.0, 131.2, 129.8, 125.3, 123.5 ppm | Aromatic carbons | |
UV-Vis (MeOH) | 260 nm (ε=8900 M⁻¹cm⁻¹) | π→π* aromatic transition |
210 nm (ε=15,400 M⁻¹cm⁻¹) | n→π* azide transition | |
MS (EI) | 163 [M]⁺• (base peak) | Molecular ion |
119 [M–N₂–CO]⁺ | Decarboxylation + N₂ loss fragment |
Nuclear Magnetic Resonance (NMR): ¹H NMR displays distinct aromatic splitting patterns consistent with meta-substitution. The deshielded carboxyl proton (13.20 ppm) indicates strong hydrogen bonding. ¹³C NMR confirms asymmetry with five unique aromatic carbon signals [5] [8].Infrared Spectroscopy: The diagnostic azide stretch (2110 cm⁻¹) lacks coupling with carbonyl modes, confirming orthogonal group orientation. Carboxylic acid dimerization is evidenced by the broad O–H stretch (2500–3300 cm⁻¹) and dimeric C=O stretch at 1690 cm⁻¹ [5] [8].Mass Spectrometry: Electron impact (EI) mass spectrometry shows predominant molecular ion [M]⁺• at m/z 163. Major fragments arise from sequential loss of N₂ (–28 Da) and CO (–28 Da), forming the m/z 119 ion [8].UV-Vis Spectroscopy: The weak n→π* transition at 210 nm is characteristic of alkyl azides, while the intense 260 nm band corresponds to the benzoic acid chromophore [5].
3-Azidobenzoic acid exhibits conformational polymorphism driven by azide group orientation. Three polymorphs identified through single-crystal X-ray diffraction (SCXRD) share common motifs but differ in torsion angles:
Table 2: Crystallographic Parameters of 3-Azidobenzoic Acid Polymorphs
Parameter | Polymorph A | Polymorph B | Polymorph C |
---|---|---|---|
Crystal System | Monoclinic | Monoclinic | Triclinic |
Space Group | P2₁/c | P2₁/n | Pī |
a, b, c (Å) | 7.6327, 9.5561, 11.2899 | 3.7712, 6.1229, 34.868 | 3.8029, 9.9199, 11.5709 |
α, β, γ (°) | 90, 104.095, 90 | 90, 93.099, 90 | 66.828, 82.168, 82.245 |
Volume (ų) | 798.68 | 803.96 | 395.96 |
Z | 4 | 4 | 2 |
Torsion Angle C–C–N–Nα (°) | –175.2 | 67.8 | –152.1 |
All polymorphs retain carboxylic acid dimers (O–H···O ≈ 1.85 Å, 174°) forming R₂²(8) supramolecular synthons. π–π stacking distances vary: 3.45 Å (A), 3.62 Å (B), and 3.52 Å (C). Polymorph B shows a rare twisted azide conformation (torsion: 67.8°), while A and C adopt trans-planar arrangements. Hirshfeld surface analysis reveals that polymorph B has higher N···H contacts (11.2% vs. 8.5% in A), stabilizing the twisted conformation despite a 0.8 kcal/mol energy penalty. The azide group’s rotational flexibility enables diverse packing modes without disrupting hydrogen-bonded dimers, exemplifying its role as a conformational polymorphism driver [2].
Thermal Stability: 3-Azidobenzoic acid decomposes at 142–143°C under inert atmosphere, significantly lower than benzoic acid (decomp. >370°C). This instability arises from exothermic azide decomposition (–N₂ release; ΔH ≈ –55 kcal/mol). Differential scanning calorimetry (DSC) shows an endotherm at 120°C (melting) followed immediately by a sharp exotherm (decomposition). Sublimation occurs below 100°C at reduced pressure [10].
Degradation Pathways:
k_{HO•} = 4.2 × 10⁹ M⁻¹s⁻¹
(determined by competitive kinetics)Kinetic Stability: Half-lives in aqueous solution are >1 year at 25°C (pH 7) but decrease to 48 hours at 100°C. Acidic conditions (pH < 2) accelerate degradation through protonation of the azide moiety (pKa ≈ –3), forming electrophilic nitrenium ions [3] [6].
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